N-(2-(2-chlorophenyl)-2-methoxyethyl)isoxazole-5-carboxamide
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Overview
Description
N-(2-(2-chlorophenyl)-2-methoxyethyl)isoxazole-5-carboxamide is a useful research compound. Its molecular formula is C13H13ClN2O3 and its molecular weight is 280.71. The purity is usually 95%.
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Scientific Research Applications
Antitumor and Chemotherapeutic Potential
Research indicates that derivatives of isoxazole, such as N-(2-(2-chlorophenyl)-2-methoxyethyl)isoxazole-5-carboxamide, have shown promise in antitumor activities. One study explored the synthesis of N-phenyl-5-carboxamidyl isoxazoles and found that certain derivatives, particularly N-(4-chlorophenyl)-5-carboxamidyl isoxazole, were effective against colon cancer cells. This suggests a potential role in chemotherapeutic applications, especially in the treatment of colon cancer (Shaw et al., 2012).
Biological and Chemical Properties
Isoxazole derivatives are also of interest in the study of biological and chemical properties. For instance, the synthesis of isoxazole-based compounds and their reaction with trialkyl phosphites to form aziridin-2-ylphosphonates has been examined (Nishiwaki & Saito, 1971). Such studies contribute to a better understanding of the chemical behavior of isoxazole compounds and their potential for various applications.
Potential in Radiotracing and Imaging
Some studies have explored the use of isoxazole derivatives in radiotracing and imaging. For example, the synthesis of N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide, a potential radiotracer, was investigated for its applicability in positron emission tomography (PET) imaging studies (Katoch-Rouse & Horti, 2003).
Agricultural and Herbicidal Applications
Isoxazole derivatives have also been studied for their potential use in agriculture, particularly as herbicides. For instance, the synthesis and herbicidal activity of certain isoxazole-carboxamides have been evaluated, showing significant activity against various weeds (Hamper et al., 1995).
Mechanism of Action
Target of Action
The primary targets of N-(2-(2-chlorophenyl)-2-methoxyethyl)isoxazole-5-carboxamide are insects, specifically Plutella xylostella and Empoasca vitis . These insects are known to cause significant damage to cruciferous plants and tea leaves .
Mode of Action
It is known that the compound exhibits insecticidal activity, suggesting that it interacts with biological targets in these insects to disrupt their normal functions .
Biochemical Pathways
Given its insecticidal activity, it is likely that it interferes with essential biochemical processes in the target insects, leading to their death .
Result of Action
The compound has been shown to exhibit potent insecticidal activity against Plutella xylostella and Empoasca vitis . The LC50 values (the concentration of the compound that is lethal to 50% of the insects) against these insects were found to be 1.67 and 1.29 mg/L, respectively . These values were higher than those of several standard insecticides, indicating the compound’s high potency .
Future Directions
Properties
IUPAC Name |
N-[2-(2-chlorophenyl)-2-methoxyethyl]-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O3/c1-18-12(9-4-2-3-5-10(9)14)8-15-13(17)11-6-7-16-19-11/h2-7,12H,8H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBHSNFCGPPRGMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=CC=NO1)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.